molecular formula C8H4BrClN2 B13894767 4-Bromo-8-chlorocinnoline

4-Bromo-8-chlorocinnoline

Cat. No.: B13894767
M. Wt: 243.49 g/mol
InChI Key: IWQROWYGECEHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrClN2 It is a derivative of cinnoline, characterized by the presence of bromine and chlorine atoms at the 4th and 8th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of cinnoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-chlorocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized cinnoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-8-chlorocinnoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes .

Mechanism of Action

The mechanism of action of 4-Bromo-8-chlorocinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

  • 8-Bromo-4-chloroquinoline
  • 6-Bromo-4-chloroquinoline
  • 4-Bromo-8-chloroquinoline

Comparison: 4-Bromo-8-chlorocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical properties compared to similar compoundsThis uniqueness makes this compound a valuable compound in specialized research areas .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

4-bromo-8-chlorocinnoline

InChI

InChI=1S/C8H4BrClN2/c9-6-4-11-12-8-5(6)2-1-3-7(8)10/h1-4H

InChI Key

IWQROWYGECEHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=NC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.